6-fluoro-8aH-isoquinolin-3-one
Description
6-Fluoro-8aH-isoquinolin-3-one is a fluorinated isoquinoline derivative characterized by a fluorine substituent at the 6-position and a ketone group at the 3-position within a partially saturated isoquinoline scaffold. This compound’s unique structure confers distinct electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H6FNO |
|---|---|
Molecular Weight |
163.15 g/mol |
IUPAC Name |
6-fluoro-8aH-isoquinolin-3-one |
InChI |
InChI=1S/C9H6FNO/c10-8-2-1-6-5-11-9(12)4-7(6)3-8/h1-6H |
InChI Key |
PCLJANPJLMLOCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CC(=O)N=CC21)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-8aH-isoquinolin-3-one can be achieved through several methods:
Cyclization of Pre-fluorinated Precursors: This method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.
Industrial Production Methods
Industrial production of 6-fluoro-8aH-isoquinolin-3-one typically involves scalable synthetic routes that ensure high yield and purity. Methods such as palladium-catalyzed coupling reactions followed by cyclization are commonly employed due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-8aH-isoquinolin-3-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation (H2/Pd-C), sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Quinones.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
Scientific Research Applications
6-fluoro-8aH-isoquinolin-3-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-fluoro-8aH-isoquinolin-3-one involves its interaction with specific molecular targets. In biological systems, fluorinated isoquinolines can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The fluorine atom enhances the compound’s binding affinity to these enzymes, making it a potent inhibitor.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, 6-fluoro-8aH-isoquinolin-3-one is compared below with two closely related analogs: Methyl 6-fluoroisoquinoline-8-carboxylate () and 8-fluoroisoquinolin-1-ol ().
Table 1: Structural and Functional Comparison
Key Findings:
Electronic Effects: The 6-fluoro substitution in both 6-fluoro-8aH-isoquinolin-3-one and Methyl 6-fluoroisoquinoline-8-carboxylate enhances electron-withdrawing effects, stabilizing aromatic π-systems and improving resistance to oxidative degradation compared to non-fluorinated analogs . In contrast, 8-fluoroisoquinolin-1-ol exhibits reduced electron-withdrawing capacity due to the fluorine’s position, which may compromise metabolic stability in biological systems .
Functional Group Influence: The ketone in 6-fluoro-8aH-isoquinolin-3-one facilitates hydrogen bonding with biological targets (e.g., enzyme active sites), whereas the methyl ester in Methyl 6-fluoroisoquinoline-8-carboxylate offers reactivity for further derivatization (e.g., hydrolysis to carboxylic acids) . The hydroxyl group in 8-fluoroisoquinolin-1-ol increases solubility but may limit membrane permeability in drug design contexts .
Synthetic Utility: Methyl 6-fluoroisoquinoline-8-carboxylate is highlighted as a versatile intermediate for synthesizing fluorinated pharmaceuticals, including kinase inhibitors and antifungal agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
